3-Bromo-3'-chloro-4'-methylbiphenyl 3-Bromo-3'-chloro-4'-methylbiphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559351
InChI: InChI=1S/C13H10BrCl/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,1H3
SMILES: CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)Cl
Molecular Formula: C13H10BrCl
Molecular Weight: 281.57 g/mol

3-Bromo-3'-chloro-4'-methylbiphenyl

CAS No.:

Cat. No.: VC13559351

Molecular Formula: C13H10BrCl

Molecular Weight: 281.57 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-3'-chloro-4'-methylbiphenyl -

Specification

Molecular Formula C13H10BrCl
Molecular Weight 281.57 g/mol
IUPAC Name 4-(3-bromophenyl)-2-chloro-1-methylbenzene
Standard InChI InChI=1S/C13H10BrCl/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,1H3
Standard InChI Key JPXUVPJOGOYWBW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)Cl
Canonical SMILES CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)Cl

Introduction

3-Bromo-3'-chloro-4'-methylbiphenyl is an organic compound belonging to the biphenyl family, characterized by its molecular formula C13_{13}H10_{10}BrCl. This compound features a biphenyl backbone with specific substituents: a bromine atom at the 3-position, a chlorine atom at the 3'-position, and a methyl group at the 4'-position. The presence of these halogen and alkyl substituents significantly influences its chemical properties and potential applications.

Synthesis Methods

The synthesis of biphenyl derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds between two aryl groups. This method typically requires a palladium catalyst and a boronic acid derivative as a coupling partner.

text
Example Synthesis: - Starting Materials: 3-Bromophenylboronic acid, 3'-Chloro-4'-methylphenyl bromide - Catalyst: Palladium(0) complex - Conditions: Aqueous base (e.g., Na\(_2\)CO\(_3\)), solvent mixture (e.g., toluene, water)

Biological and Chemical Applications

Biphenyl derivatives, including 3-Bromo-3'-chloro-4'-methylbiphenyl, have been explored for their potential in medicinal chemistry and materials science. Their biological activity can be influenced by the specific arrangement of substituents, which may interact with enzymes or receptors in biological systems.

Application AreaDescription
Medicinal ChemistryPotential for antimicrobial and anticancer activities due to interactions with biological targets
Materials SciencePossible use in the development of new materials with unique optical or electrical properties

Research Findings and Future Directions

Research on biphenyl derivatives often focuses on optimizing their chemical properties for specific applications. For instance, substituent modifications can enhance hydrophobic interactions, which are crucial in drug design for improving potency and selectivity. Future studies should aim to elucidate the exact biological mechanisms and therapeutic potential of 3-Bromo-3'-chloro-4'-methylbiphenyl through detailed biochemical assays and molecular modeling.

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